2-Allyl-5-nitro-benzoic acid ethyl ester

Description

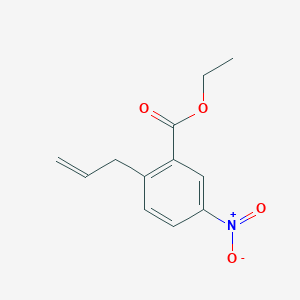

2-Allyl-5-nitro-benzoic acid ethyl ester is an aromatic ester featuring a benzoic acid backbone substituted with an allyl group (2-propenyl) at position 2 and a nitro group (-NO₂) at position 5, esterified with ethanol. The nitro group confers electron-withdrawing effects, enhancing reactivity in electrophilic substitution or reduction reactions, while the allyl group may enable cycloaddition or polymerization processes.

Properties

CAS No. |

851077-86-6 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl 5-nitro-2-prop-2-enylbenzoate |

InChI |

InChI=1S/C12H13NO4/c1-3-5-9-6-7-10(13(15)16)8-11(9)12(14)17-4-2/h3,6-8H,1,4-5H2,2H3 |

InChI Key |

WXOYWFSQIMJAAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-nitro-benzoic acid ethyl ester typically involves the nitration of 2-allyl-benzoic acid followed by esterification. The nitration process introduces a nitro group at the 5-position of the benzene ring. The esterification process involves reacting the nitrated benzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-5-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Alcohols or amides.

Scientific Research Applications

2-Allyl-5-nitro-benzoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Allyl-5-nitro-benzoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on specific molecular pathways .

Comparison with Similar Compounds

Ethyl 4-hydroxy-3-methoxy-5-allylbenzoate (CAS synonyms: 3-Allyl-4-hydroxy-5-methoxy-benzoic acid ethyl ester)

- Structure : Features allyl (position 5), hydroxy (position 4), and methoxy (position 3) groups on the benzene ring.

- Key Differences: Substitutions: Hydroxy and methoxy groups replace the nitro group, making this compound less electron-deficient. Reactivity: Hydroxy and methoxy groups are electron-donating, increasing ring activation for electrophilic substitution compared to nitro-containing analogs. Applications: Likely explored for antioxidant or pharmaceutical applications due to phenolic groups .

tert-Butyl 2-hydroxy-5-nitrobenzoate (CAS 155388-63-9)

- Structure : Nitro at position 5, hydroxy at position 2, and a tert-butyl ester group.

- Key Differences: Ester Group: The bulky tert-butyl ester enhances steric hindrance, reducing solubility in polar solvents compared to ethyl esters. Purity: Reported as 95% pure, suggesting challenges in synthesis or stability .

Ethyl 2-hydroxy-5-methylbenzoate (CAS 34265-58-2)

- Structure : Methyl at position 5 and hydroxy at position 2.

- Key Differences :

- Substituents: Methyl is electron-donating, while nitro is electron-withdrawing, leading to contrasting electronic profiles.

- Molecular Weight: 180.2 g/mol (vs. ~251 g/mol for 2-Allyl-5-nitro analog), impacting volatility and solubility .

- Applications: Used in fragrance or polymer research due to methyl’s hydrophobicity .

Amino- and Halogen-Substituted Analogs

- Ethyl 2-amino-5-formylbenzoate (CAS 2060035-83-6): Amino (-NH₂) and formyl (-CHO) groups at positions 2 and 5. Reactivity: Amino groups enable coupling reactions, while formyl allows nucleophilic additions, differing from nitro’s redox activity .

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Biological Activity

2-Allyl-5-nitro-benzoic acid ethyl ester (CAS Number: 851077-86-6) is an organic compound with notable biological activities attributed to its unique structure, which includes a nitro group and an allyl substituent on the aromatic ring. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- IUPAC Name : Ethyl 2-allyl-5-nitrobenzoate

The compound's structure consists of a benzoic acid moiety where the carboxylic acid is esterified with ethanol, and an allyl group is attached to the second position of the aromatic ring. This configuration contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the nitro group is often associated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial DNA synthesis.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Research suggests that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 4-nitrobenzoate | C10H11NO2 | Commonly used as a reference standard in studies. |

| 2-Hydroxy-5-nitrobenzoic Acid | C7H6N2O3 | Exhibits anti-inflammatory properties. |

| 2-Benzyloxy-5-nitrobenzoic Acid Ethyl Ester | C15H15N2O4 | Contains a benzyloxy substituent, altering reactivity. |

The unique combination of an allyl group and a nitro substituent on the benzoic acid structure sets this compound apart from these similar compounds, potentially imparting distinct reactivity and biological activity.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced the levels of inflammatory markers in vitro. The findings suggested that it could inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

- Cytotoxicity Assessment : Research involving various cancer cell lines showed that treatment with this compound resulted in significant cell death compared to control groups. The study highlighted its potential as a novel anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.